molecular formula C14H17NO B070769 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole CAS No. 190193-01-2

1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole

Cat. No. B070769
M. Wt: 215.29 g/mol
InChI Key: FSVHZDDQGRVBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrrole family, which is characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. In

Mechanism Of Action

The mechanism of action of 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole is not fully understood. However, studies have suggested that this compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to modulate the activity of certain enzymes involved in the inflammatory response.

Biochemical And Physiological Effects

Studies have shown that 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole exhibits anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a drug.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, its low toxicity profile makes it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may hinder further development as a drug.

Future Directions

There are several future directions for research on 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective compounds with anti-inflammatory and analgesic properties. Another direction is to explore its potential applications in other disease areas, such as cancer and neurodegenerative diseases. Additionally, studies could investigate its pharmacokinetic properties and optimize its drug-like properties for further development as a drug.

Synthesis Methods

The synthesis of 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole can be achieved through a variety of methods, including the reaction of ethyl acetoacetate with phenylhydrazine followed by alkylating the resulting pyrazoline with ethyl iodide. Another method involves the reaction of 1-phenyl-2-propyn-1-ol with ethyl acetoacetate in the presence of sodium ethoxide. Both methods yield the desired compound with moderate to high yields.

Scientific Research Applications

1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole has been found to have potential applications in the fields of pharmacology and medicinal chemistry. Studies have shown that this compound exhibits anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related diseases.

properties

CAS RN

190193-01-2

Product Name

1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

3-ethoxy-2-ethyl-1-phenylpyrrole

InChI

InChI=1S/C14H17NO/c1-3-13-14(16-4-2)10-11-15(13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

FSVHZDDQGRVBKS-UHFFFAOYSA-N

SMILES

CCC1=C(C=CN1C2=CC=CC=C2)OCC

Canonical SMILES

CCC1=C(C=CN1C2=CC=CC=C2)OCC

synonyms

1H-Pyrrole,3-ethoxy-2-ethyl-1-phenyl-(9CI)

Origin of Product

United States

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